molecular formula C5H8O2 B2653162 2,2-Dimethyloxetan-3-one CAS No. 86096-10-8

2,2-Dimethyloxetan-3-one

Cat. No.: B2653162
CAS No.: 86096-10-8
M. Wt: 100.117
InChI Key: YFOSTDMTAXUXED-UHFFFAOYSA-N
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Description

2,2-Dimethyloxetan-3-one is a chemical compound with the molecular formula C5H8O2 . It has a molecular weight of 100.12 . The CAS number for this compound is 86096-10-8 .


Synthesis Analysis

The synthesis of this compound and similar compounds has been a subject of research. One method involves the use of rhodium-catalysed O–H insertion and C–C bond forming cyclisation . Another approach involves the use of diazomalonates for O–H insertion, followed by C–C bond forming cyclisation .


Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms . The InChI Key for this compound is YFOSTDMTAXUXED-UHFFFAOYSA-N .

Scientific Research Applications

Polymerization and Copolymerization

2,2-Dimethyloxetan-3-one is significant in the field of polymer science, particularly in copolymerization processes. Bucquoye and Goethals (1978) studied the copolymerization of 3,3-dimethyloxetane and oxetane, revealing the reactivity parameters and microstructure of the resulting copolymers. Their work demonstrated the absence of penultimate effects in these copolymers, highlighting the reactive nature of Ox compared to DMOx in the copolymerization process (Bucquoye & Goethals, 1978). Guzmán, García, and Riande (1988) further explored the cationic copolymerization of 3-methyltetrahydrofuran and 3,3-dimethyloxetane, providing insights into the structural study of the copolymers formed (Guzmán et al., 1988).

Molecular Spectroscopy and Structure Analysis

The molecule has been a subject of interest in molecular spectroscopy. For example, Sánchez et al. (2005) investigated the rotational spectrum of a hydrogen-bonded dimer formed between 3,3-dimethyloxetane and hydrogen chloride, providing valuable data on the molecular structure and interactions (Sánchez et al., 2005).

Thermodynamic and Kinetic Studies

The thermodynamics and kinetics of reactions involving 2,2-dimethyloxetane are also crucial areas of research. For instance, Shiroudi and Zahedi (2012) conducted a theoretical study on the thermal decomposition kinetics of 2,2-dimethyloxetane, revealing insights into the unimolecular decomposition process and the factors influencing reaction rates (Shiroudi & Zahedi, 2012). Similarly, Holbrook and Scott (1974) explored the gas-phase pyrolyses of 2,3-dimethyloxetan, contributing to the understanding of the unimolecular decomposition mechanisms in these molecules (Holbrook & Scott, 1974).

Material Science and Physical Chemistry

The molecule's application extends to material science and physical chemistry. Pérez et al. (1985) conducted a detailed study of the polymorphism of poly(3,3-dimethyloxetane), enhancing the understanding of the material properties and phase transitions in polymers (Pérez et al., 1985). Additionally, Merino et al. (1988) performed vibrational spectra and normal-coordinate analysis of poly(3,3-dimethyloxetane), providing a deeper understanding of the molecular configurations and their effect on material properties (Merino et al., 1988).

Safety and Hazards

2,2-Dimethyloxetan-3-one is classified as a dangerous substance. It has a signal word of “Danger” and is classified under hazard class 3 . Precautionary statements include P210-P240-P241-P242-P243-P261-P264-P271-P280-P302+P352-P303+P361+P353-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P370+P378-P403+P233-P403+P235-P405-P501 . The UN number for this compound is 1993 .

Properties

IUPAC Name

2,2-dimethyloxetan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-5(2)4(6)3-7-5/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOSTDMTAXUXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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